![molecular formula C8H16BrN B6319648 (Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95% CAS No. 1051369-03-9](/img/structure/B6319648.png)
(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide; 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide” is a chemical compound with the CAS Number: 14370-50-4 . It has a molecular weight of 206.13 . The IUPAC name for this compound is “bicyclo [2.2.1]hept-2-ylmethanamine hydrobromide” and its InChI Code is "1S/C8H15N.BrH/c9-5-8-4-6-1-2-7 (8)3-6;/h6-8H,1-5,9H2;1H" .
Molecular Structure Analysis
The molecular structure of “(Bicyclo[2.2.1]hept-2-ylmethyl)amine hydrobromide” is represented by the linear formula: C8H15N.BrH . The InChI key for this compound is NQLBLMXPINDFSW-UHFFFAOYSA-N .Aplicaciones Científicas De Investigación
BHMA has been widely used in a variety of scientific research applications, such as drug development, chemical synthesis, and materials science. In drug development, BHMA has been used as a starting material for the synthesis of a variety of compounds with potential therapeutic applications. In chemical synthesis, BHMA has been used as a starting material for the synthesis of a variety of organic compounds, including heterocycles and small molecules. In materials science, BHMA has been used as a starting material for the synthesis of a variety of polymers and other materials.
Mecanismo De Acción
The exact mechanism of action of BHMA is not yet fully understood. However, it is believed to act as a weak base, which can interact with certain functional groups in organic molecules. This interaction can result in the formation of new compounds with different properties, which can be useful in a variety of scientific research applications.
Biochemical and Physiological Effects
The biochemical and physiological effects of BHMA are not yet fully understood. However, it has been reported to have a variety of effects on the human body, including the inhibition of the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin and dopamine. In addition, BHMA has been reported to have anti-inflammatory, anti-oxidant, and anti-tumor effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of BHMA in laboratory experiments has several advantages. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. In addition, it is relatively stable and has a low toxicity. However, it is important to note that BHMA can be toxic if ingested, and should be handled with care.
Direcciones Futuras
There are a variety of potential future directions for research on BHMA. One potential area of research is the development of new synthetic methods for the synthesis of BHMA. Another potential area of research is the development of new compounds derived from BHMA, which could have potential therapeutic applications. Additionally, further research into the biochemical and physiological effects of BHMA could lead to new insights into the role of BHMA in the human body. Finally, further research into the potential applications of BHMA in materials science and chemical synthesis could lead to new and innovative materials and compounds.
Métodos De Síntesis
BHMA can be synthesized using a variety of methods. The most common method is the reaction of diethyl malonate with 2-aminobicyclo[2.2.1]heptane, followed by hydrobromination of the resulting intermediate. This method has been widely used in the synthesis of BHMA and has been reported to be highly efficient and cost-effective.
Safety and Hazards
Propiedades
IUPAC Name |
2-bicyclo[2.2.1]heptanylmethanamine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N.BrH/c9-5-8-4-6-1-2-7(8)3-6;/h6-8H,1-5,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQLBLMXPINDFSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2CN.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16BrN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(3-Bromophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6319572.png)
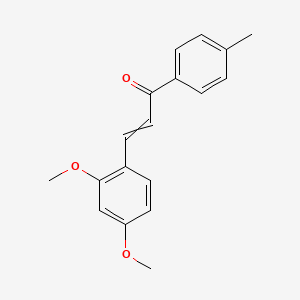
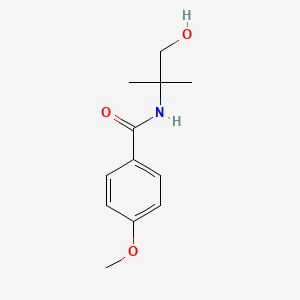
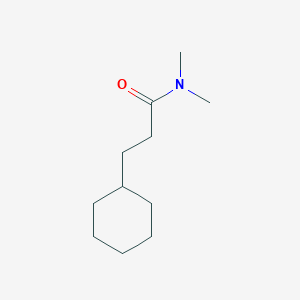
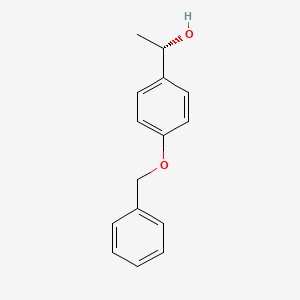
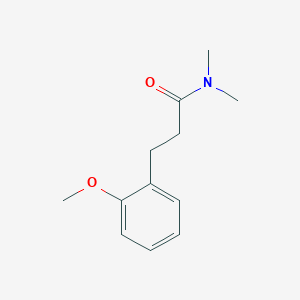
![1-[(2,3,4-Trifluoro-phenylimino)-methyl]-naphthalen-2-ol](/img/structure/B6319615.png)
![2'-Cyano-[1,1'-biphenyl]-4-ylmethyl acetate](/img/structure/B6319617.png)
![2-[3-(Trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B6319628.png)
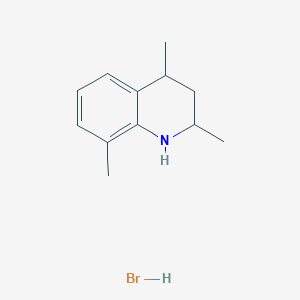
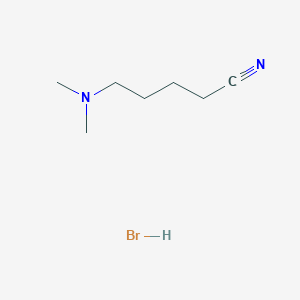
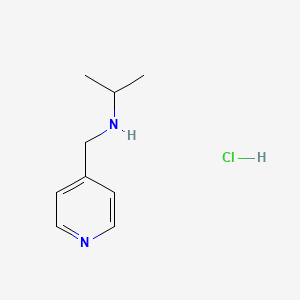
![(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine hydrochloride](/img/structure/B6319672.png)